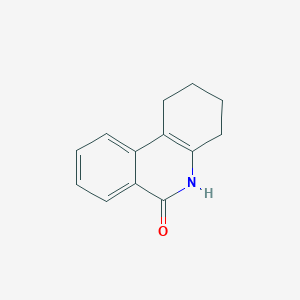

1,2,3,4,5,6-Hexahydrophenanthridin-6-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetrahydro-1H-phenanthridin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c15-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)14-13/h1-2,5,7H,3-4,6,8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEGERRPLBTERS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=CC=CC=C3C(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Phenanthridine Heterocyclic Chemistry

The core structure of 1,2,3,4,5,6-hexahydrophenanthridin-6-one is the phenanthridine (B189435) skeleton, a tricyclic aromatic system where a pyridine (B92270) ring is fused to two benzene (B151609) rings. This arrangement results in a unique electronic and structural framework that has been a fertile ground for chemical exploration. The partially saturated nature of the hexahydrophenanthridin-6-one variant introduces conformational flexibility and stereochemical considerations not present in its fully aromatic counterparts.

Significance of Phenanthridinone Scaffolds in Contemporary Research

Phenanthridinone scaffolds are recognized as privileged structures in medicinal chemistry due to their presence in a wide array of biologically active natural products and synthetic compounds. nih.gov These frameworks have been associated with a diverse range of pharmacological activities.

The structural importance of the phenanthridinone core has spurred significant efforts in the development of novel synthetic methodologies to access these molecules. nih.gov Modern research continues to explore the potential of phenanthridinone derivatives in various therapeutic areas, with studies investigating their interactions with biological targets at the molecular level. The partially saturated nature of hexahydrophenanthridinones, such as the title compound, offers the potential for developing analogs with refined biological profiles.

Historical Developments and Evolution of Phenanthridinone Research

Advanced Spectroscopic Characterization Techniques

A multi-technique spectroscopic approach is essential for the unambiguous identification and detailed structural analysis of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Diffraction each provide complementary information regarding the molecule's connectivity, molecular weight, functional groups, and three-dimensional structure.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

¹H NMR Analysis: The proton NMR spectrum of the parent compound is expected to show distinct signals for the aromatic and aliphatic regions. The four protons on the aromatic ring would appear in the downfield region (typically δ 7.0-8.5 ppm), with their multiplicity depending on the substitution pattern. The N-H proton of the amide would likely appear as a broad singlet. The ten protons of the two saturated rings would resonate in the upfield region (δ 1.5-3.5 ppm). The methylene (B1212753) protons adjacent to the carbonyl group (C-1) and the nitrogen atom (C-4) would be shifted further downfield compared to the other methylene protons (C-2, C-3).

¹³C NMR Analysis: The carbon NMR spectrum would complement the ¹H NMR data. The carbonyl carbon (C-6) is expected to have a characteristic chemical shift in the range of δ 160-175 ppm. The six aromatic carbons would appear between δ 115-150 ppm. The aliphatic carbons (C-1, C-2, C-3, C-4, C-4a, C-10b) would resonate in the upfield region, typically between δ 20-60 ppm. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to distinguish between CH, CH₂, and CH₃ groups.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound This table is predictive and based on general principles of NMR spectroscopy.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-1 | ~2.5 - 2.8 | Multiplet |

| H-2 | ~1.8 - 2.1 | Multiplet |

| H-3 | ~1.8 - 2.1 | Multiplet |

| H-4 | ~3.0 - 3.4 | Multiplet |

| Aromatic H's | ~7.0 - 8.5 | Multiplets |

| N-H | Variable, broad | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound This table is predictive and based on general principles of NMR spectroscopy.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | ~35 - 45 |

| C-2 | ~20 - 30 |

| C-3 | ~20 - 30 |

| C-4 | ~40 - 50 |

| C-4a | ~45 - 55 |

| C-6 | ~165 - 175 |

| Aromatic C's | ~115 - 150 |

| C-10b | ~45 - 55 |

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. For this compound (C₁₃H₁₃NO), the exact molecular weight is 199.0997 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

The fragmentation pattern in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 199 would be expected. Common fragmentation pathways would likely involve the loss of small neutral molecules like CO (leading to a peak at m/z = 171) or cleavage within the saturated rings. The specific fragmentation pattern serves as a molecular fingerprint that can help in identifying the compound.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Description |

| [M]⁺ | 199 | Molecular Ion |

| [M-CO]⁺ | 171 | Loss of Carbon Monoxide |

| Other Fragments | Varies | Cleavage of saturated rings |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. rsc.org The spectrum of this compound is expected to be dominated by absorptions corresponding to the amide and hydrocarbon portions of the molecule.

The most prominent peaks would include:

N-H Stretch: A moderate to sharp absorption band around 3200-3400 cm⁻¹, characteristic of the secondary amide N-H bond.

C=O Stretch: A strong, sharp absorption band in the region of 1650-1680 cm⁻¹, which is characteristic of a cyclic amide (lactam). libretexts.org

C-H Stretches: Aliphatic C-H stretching vibrations from the saturated rings will appear just below 3000 cm⁻¹, while aromatic C-H stretches will be observed just above 3000 cm⁻¹. libretexts.org

C=C Stretches: Aromatic ring carbon-carbon stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. libretexts.org

These characteristic absorptions allow for quick confirmation of the core functional groups of the hexahydrophenanthridinone structure. vscht.cz

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amide) | Stretch | 3200 - 3400 | Medium |

| C=O (Lactam) | Stretch | 1650 - 1680 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Variable |

While a crystal structure for the parent compound is not publicly documented, structures of related heterocyclic systems have been resolved. For instance, the crystal structure of 9-(3-phenoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione demonstrates how X-ray analysis can reveal the conformation of the saturated rings. researchgate.net Similarly, studies on other complex fused heterocyclic systems show that the central rings often adopt specific conformations like envelope or half-boat. nih.gov In a crystalline sample of this compound, it would be expected that the amide groups would form intermolecular hydrogen bonds, influencing the crystal packing.

Conformational Analysis and Stereochemical Assignments

The this compound molecule contains a fused ring system composed of a cyclohexanone-like ring and a dihydropyridinone ring. The non-planar nature of these saturated rings results in distinct conformational isomers.

The six-membered saturated carbocyclic ring is expected to adopt a chair or a twisted-boat conformation to minimize angle and torsional strain, similar to cyclohexane (B81311). maricopa.edu The fusion of this ring to the dihydropyridinone moiety introduces conformational constraints. The dihydropyridinone ring itself will also adopt a non-planar conformation, likely a half-chair or envelope form, to relieve strain.

Stereochemical assignments can be made using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy. NOESY experiments can identify protons that are close in space, allowing for the determination of the relative stereochemistry at chiral centers and the elucidation of the preferred conformation in solution.

Reactivity and Chemical Transformations of 1,2,3,4,5,6 Hexahydrophenanthridin 6 One

Regioselective and Chemoselective Functionalization of the Phenanthridinone Skeleton

The ability to selectively introduce functional groups at specific positions on the 1,2,3,4,5,6-hexahydrophenanthridin-6-one core is crucial for the systematic exploration of its structure-activity relationships. The presence of both aromatic and aliphatic C-H bonds, as well as the lactam functionality, presents both challenges and opportunities for selective transformations.

Regioselective C-H Functionalization: While direct C-H functionalization of the saturated carbocyclic ring of this compound is not extensively documented in dedicated studies, principles from related heterocyclic systems can be applied. The aromatic portion of the molecule is more amenable to electrophilic aromatic substitution, with the directing effects of the amide group influencing the position of substitution.

Recent advancements in transition-metal-catalyzed C-H activation offer promising avenues for the regioselective functionalization of such scaffolds. For instance, palladium-catalyzed C-H arylation has been employed for the synthesis of phenanthridinone derivatives, demonstrating the feasibility of forming new carbon-carbon bonds on the aromatic core. The choice of directing groups and reaction conditions can be pivotal in controlling the regioselectivity of these transformations.

Chemoselective Functionalization: The hexahydrophenanthridinone skeleton contains multiple reactive sites, including the aromatic ring, the benzylic positions of the saturated ring, and the lactam functionality. Chemoselective reactions aim to target one of these sites while leaving the others intact. For example, radical-mediated reactions could potentially target the benzylic positions (C-1 and C-4a), leading to the introduction of various functional groups. The lactam nitrogen can also be a site for selective alkylation or acylation under appropriate basic conditions.

A summary of potential regioselective functionalization strategies is presented in the table below.

| Reaction Type | Target Position(s) | Reagents and Conditions (Hypothetical) | Expected Product |

| Electrophilic Aromatic Substitution | Aromatic Ring (e.g., C-7, C-9) | Halogenating agents (NBS, NCS), Nitrating agents (HNO3/H2SO4) | Halogenated or nitrated derivatives |

| C-H Arylation | Aromatic Ring | Pd catalyst, aryl halide, directing group | Arylated phenanthridinone |

| Benzylic Functionalization | C-1, C-4a | Radical initiators (AIBN), functionalizing agent | Functionalized at benzylic position |

| N-Alkylation/Acylation | Lactam Nitrogen | Base (e.g., NaH), alkyl/acyl halide | N-substituted phenanthridinone |

Chemical Modifications at the Ketone Moiety

The ketone group at the 6-position is a key functional handle for a variety of chemical transformations, allowing for significant structural modifications of the hexahydrophenanthridinone core.

Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol, introducing a new stereocenter and altering the planarity and hydrogen-bonding capabilities of the molecule. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the stereoselectivity of the reduction, particularly in chiral environments.

Olefination Reactions: The ketone can be converted to an exocyclic double bond through olefination reactions, such as the Wittig reaction. This transformation replaces the carbonyl oxygen with a carbon-based substituent, providing a route to further functionalization through reactions of the newly formed alkene.

Other Nucleophilic Additions: The electrophilic carbon of the ketone is susceptible to attack by various nucleophiles. For example, Grignard reagents or organolithium compounds can add to the carbonyl, leading to the formation of tertiary alcohols and the introduction of new carbon-based substituents.

The following table summarizes key modifications at the ketone moiety.

| Reaction Type | Reagent(s) | Product Functional Group |

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Wittig Olefination | Phosphonium ylide (e.g., Ph₃P=CH₂) | Exocyclic Alkene |

| Grignard Reaction | RMgX (e.g., CH₃MgBr) | Tertiary Alcohol |

Derivatization Strategies for Structural Diversification

Beyond specific functionalization and ketone modifications, broader strategies for the derivatization of the this compound scaffold are essential for creating libraries of compounds for biological screening or materials development.

One key strategy involves the alkylation of the lactam nitrogen . In a related system, 1,2,3,4-tetrahydrobenzo[c] nih.govnaphthyridin-5(6H)-one, selective N-alkylation has been achieved using a Buchwald coupling reaction. This approach allows for the introduction of a wide variety of substituents at the nitrogen atom, significantly impacting the molecule's properties.

Furthermore, O-alkylation of the corresponding lactim ether, formed by tautomerization or through reaction with an appropriate reagent, provides another avenue for derivatization. Selective O-alkylation can be achieved under specific conditions, leading to a different class of derivatives with altered electronic and steric profiles.

The synthesis of analogs with modifications in the saturated carbocyclic ring is another important derivatization strategy. This can be achieved through the use of substituted starting materials in the initial synthesis of the hexahydrophenanthridinone core or through the functionalization of the pre-formed scaffold, as discussed in section 4.1.

The table below outlines some key derivatization strategies.

| Strategy | Key Transformation | Reagents and Conditions | Resulting Structural Change |

| N-Alkylation | Buchwald Coupling or standard alkylation | Pd catalyst, ligand, base, alkyl halide | Introduction of a substituent on the lactam nitrogen |

| O-Alkylation | Reaction with alkylating agent | Silver salt, alkyl halide in a non-polar solvent | Formation of a lactim ether derivative |

| Ring Modification | Use of substituted precursors in synthesis | Various synthetic routes | Introduction of substituents on the saturated ring |

Biological and Pharmacological Research Significance: Mechanistic Insights

General Bioactive Properties and Molecular Target Interactions

The bioactivity of phenanthridinone-based compounds is largely attributed to their ability to interact with crucial biological macromolecules. These interactions are governed by the specific structural features of each derivative.

Interaction with Enzymes (e.g., DNA topoisomerase I, Poly(ADP-ribose) polymerase-1 (PARP-1))

Scientific investigation into the direct enzymatic interactions of 1,2,3,4,5,6-Hexahydrophenanthridin-6-one is limited. However, the broader class of phenanthridinones is well-documented for its potent inhibitory effects on Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair. For these related compounds, the mechanism involves competitive inhibition where the phenanthridinone molecule mimics the endogenous substrate NAD+ and binds to the enzyme's catalytic pocket, thereby disrupting the DNA repair process. This action is a key strategy in certain anticancer therapies.

There is currently a lack of specific published research detailing the interaction, if any, between this compound and enzymes such as DNA topoisomerase I or PARP-1.

Interaction with Cellular Receptors

The study of how small molecules bind to and modulate cellular receptors is fundamental to pharmacology. To date, specific research identifying and characterizing the interaction between this compound and any particular cellular receptors has not been reported in peer-reviewed literature.

DNA Intercalation and Interaction Mechanisms

DNA intercalation is a mechanism whereby molecules, typically planar aromatic structures, insert themselves between the base pairs of the DNA double helix. This can interfere with DNA replication and transcription. While some phenanthridine (B189435) derivatives are known to function as DNA intercalators, the this compound compound possesses a saturated, non-planar cyclohexanone (B45756) ring. This structural feature would theoretically hinder its ability to act as a classical DNA intercalating agent. There are no specific experimental studies available that confirm or refute a direct DNA binding or intercalation mechanism for this particular compound.

Antimicrobial Activity Mechanisms

While various heterocyclic compounds have been explored for their antimicrobial properties, the specific mechanisms of action for this compound against bacterial or fungal pathogens have not been elucidated. Research into related phenanthrene (B1679779) and phenanthroline structures has sometimes revealed antimicrobial activity, often linked to membrane disruption or other cellular targets. nih.gov However, these findings cannot be directly extrapolated to the hexahydrophenanthridinone derivative.

Antibacterial Mechanisms

There is no available scientific data detailing the specific molecular mechanisms through which this compound may exert antibacterial effects. Potential mechanisms for antibacterial agents can include inhibition of cell wall synthesis, disruption of protein synthesis, interference with nucleic acid synthesis, or disruption of metabolic pathways, but none have been specifically investigated for this compound.

Antifungal Mechanisms

Similarly, the scientific literature lacks studies focused on the antifungal mechanisms of this compound. Common antifungal mechanisms involve disrupting the fungal cell membrane by targeting ergosterol (B1671047) synthesis or function, inhibiting cell wall synthesis via enzymes like glucan synthase, or interfering with nucleic acid and protein synthesis. No research has been published to associate any of these mechanisms with the specific compound .

Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding the biological and pharmacological research significance of the chemical compound This compound .

Extensive searches for antiviral, anticancer, and anti-inflammatory activity mechanisms related to this specific compound did not yield any relevant research findings. The scientific literature available within the public domain does not appear to contain studies that have investigated the mechanistic insights of this compound in the areas outlined in the requested article structure.

While the broader class of compounds known as phenanthridinones has been the subject of some biological research, the user's strict instruction to focus solely on this compound cannot be fulfilled due to the absence of specific data for this particular molecule. Therefore, the generation of a thorough, informative, and scientifically accurate article as per the provided outline is not possible at this time.

Immunomodulatory Activity Mechanisms

Currently, there is a lack of specific published research detailing the immunomodulatory activity mechanisms of this compound. While the broader class of phenanthridine derivatives has been investigated for various pharmacological effects, including anti-inflammatory properties, the specific interactions of the hexahydrophenanthridin-6-one core with components of the immune system have not been elucidated in the available scientific literature. Future research may explore its potential to modulate signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) or mitogen-activated protein kinase (MAPK) pathways, or its effects on the production of cytokines and other inflammatory mediators.

Antiparasitic Activity Mechanisms (e.g., Trypanothione Reductase Inhibition)

The investigation into the antiparasitic activity of this compound is an area with limited specific data. However, the broader class of phenanthridinone and phenanthridine derivatives has shown promise as antiparasitic agents. A key target for antiparasitic drug development within this chemical class is Trypanothione Reductase (TR). TR is a crucial enzyme in the antioxidant defense system of trypanosomatid parasites, such as Trypanosoma and Leishmania species. This enzyme is absent in humans, making it an attractive and specific target for drug development.

The proposed mechanism for some phenanthridine derivatives involves the inhibition of TR, leading to an accumulation of reactive oxygen species within the parasite and ultimately causing cell death. While it is plausible that this compound could exhibit antiparasitic activity through a similar mechanism, dedicated enzymatic assays and in vitro studies on parasitic cultures are required to confirm this hypothesis and to determine its potency and selectivity for TR.

Structure-Activity Relationship (SAR) Studies for Biological Activity

Comprehensive Structure-Activity Relationship (SAR) studies specifically for this compound are not extensively available in the current body of scientific literature. SAR studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their efficacy and reduce toxicity. For the broader class of phenanthridinones, SAR studies have provided valuable insights.

Influence of Substituent Variation on Biological Activity

For the general phenanthridinone scaffold, the nature and position of substituents on the aromatic rings and the lactam nitrogen have been shown to significantly impact biological activity. For instance, the introduction of electron-donating or electron-withdrawing groups at different positions can alter the electronic properties of the molecule, influencing its binding affinity to biological targets. Similarly, the addition of bulky or lipophilic groups can affect the compound's solubility, membrane permeability, and metabolic stability.

In the context of this compound, future SAR studies would involve the synthesis of a library of derivatives with systematic variations of substituents on the aromatic and saturated rings. The biological evaluation of these derivatives would then help in identifying key structural features required for a particular biological activity.

Table 1: Hypothetical SAR Data for Substituted this compound Derivatives (Note: This table is for illustrative purposes to show how such data would be presented and is not based on published experimental results for this specific compound.)

| Compound | R1 | R2 | Biological Activity (IC50, µM) |

| 1a | H | H | >100 |

| 1b | 7-Cl | H | 50.2 |

| 1c | 9-OCH3 | H | 25.8 |

| 1d | H | 5-CH3 | 80.1 |

Impact of Stereochemistry on Biological Activity

Stereochemistry can play a critical role in the pharmacological activity of a molecule. The saturated portion of this compound contains chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). These stereoisomers can have distinct three-dimensional arrangements of atoms, which can lead to different interactions with chiral biological macromolecules such as enzymes and receptors.

It is well-established in pharmacology that one stereoisomer may exhibit the desired therapeutic effect (the eutomer), while the other may be less active or even contribute to undesirable side effects (the distomer). Therefore, the stereoselective synthesis and biological evaluation of the individual stereoisomers of this compound would be a crucial step in understanding its full therapeutic potential and in developing a safe and effective drug candidate. As of now, specific studies on the impact of stereochemistry on the biological activity of this particular compound have not been reported.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for investigating the electronic structure and geometry of molecules. For a compound like 1,2,3,4,5,6-Hexahydrophenanthridin-6-one, DFT could be used to determine its most stable conformation, molecular orbital energies (such as HOMO and LUMO), and the distribution of electron density. rsc.org

These calculations would provide insights into the molecule's reactivity, stability, and spectroscopic properties. For instance, the HOMO-LUMO energy gap is a critical parameter for predicting chemical reactivity and the molecule's ability to participate in electronic transitions. researchgate.net While DFT studies have been performed on various quinoline, phenanthroline, and other phenanthridinone derivatives to understand their electronic properties and reaction mechanisms, specific data for this compound is not documented in the reviewed literature. rsc.orgresearchgate.netrsc.org

Table 1: Potential Parameters for DFT Analysis of this compound

| Parameter | Description | Potential Insights |

|---|---|---|

| Optimized Molecular Geometry | The lowest energy 3D arrangement of atoms. | Provides the most stable structure for use in docking studies. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates electronic excitability and chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface. | Identifies sites for electrophilic and nucleophilic attack. |

This table represents a hypothetical application of DFT analysis, as specific published data for this compound is unavailable.

Molecular Docking and Virtual Screening for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openmedicinalchemistryjournal.com For this compound, this would involve docking the molecule into the binding site of a known protein target to predict its binding affinity and mode of interaction.

Virtual screening uses docking and other computational methods to search large libraries of small molecules to identify those most likely to bind to a drug target. mdpi.com While the phenanthridine (B189435) scaffold has been identified as a promising chemical probe for disrupting protein-DNA interactions, and docking studies have been performed on analogues, these studies did not specifically include the 1,2,3,4,5,6-hexahydro- variant. nih.gov Such a study would rank its binding energy against that of known inhibitors, providing a preliminary assessment of its potential as a therapeutic agent. openmedicinalchemistryjournal.commdpi.com

Protein-Ligand Interaction Analysis

Following a molecular docking simulation, a detailed analysis of the protein-ligand interactions is performed. This analysis identifies the specific types of non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.netyoutube.com Understanding these interactions is key to explaining the ligand's binding affinity and selectivity. nih.gov

For this compound, this analysis would pinpoint which amino acid residues in a target protein's active site are crucial for binding. This information is invaluable for structure-based drug design, guiding the modification of the ligand to enhance potency or selectivity. nih.gov While such analyses are standard in computational drug discovery, specific interaction maps for this compound with any biological target are not available in the surveyed literature. researchgate.netnih.gov

Table 2: Common Protein-Ligand Interactions in Drug Discovery

| Interaction Type | Description | Importance |

|---|---|---|

| Hydrogen Bonds | Electrostatic attraction between a hydrogen atom and an electronegative atom (e.g., O, N). | Key for specificity and stabilizing the binding orientation. |

| Hydrophobic Interactions | Favorable interactions between nonpolar groups, driven by the exclusion of water. | Major contributor to binding affinity. |

| Electrostatic Interactions | Attraction or repulsion between charged atoms or groups (e.g., salt bridges). | Important for long-range recognition and binding. |

This table describes general interaction types relevant to the phenanthridinone scaffold.

Prediction of Potential Biological Activities and Molecular Interactions

In silico tools and machine learning models can predict the potential biological activities of a compound based on its chemical structure. mdpi.comnih.gov These predictions are made by comparing the structural features of the query molecule to those of compounds with known activities in large databases. ejmo.orgnih.gov

For this compound, predictive models could suggest potential targets or activity classes, such as kinase inhibition, GPCR modulation, or anticancer properties, based on the known bioactivities of the broader phenanthridinone family. nih.gov However, without specific computational studies, any prediction remains speculative. The integration of sp3-hybridized centers in the hexahydro- structure could confer greater three-dimensionality compared to its flat aromatic counterparts, potentially leading to higher selectivity for certain biological targets. nih.gov

Emerging Research Applications and Future Directions for 1,2,3,4,5,6 Hexahydrophenanthridin 6 One

Potential for Agricultural Research Applications (e.g., based on bioactive properties)

Currently, there is a lack of specific research in publicly available scientific literature detailing the application of 1,2,3,4,5,6-hexahydrophenanthridin-6-one in the agricultural sector. While many heterocyclic compounds exhibit bioactive properties that can be harnessed for applications like pesticides or herbicides, the potential of this particular compound remains an unexplored area of investigation.

Potential for Material Science Research (e.g., in novel material composites)

The application of this compound in material science, such as its incorporation into novel material composites or polymers, is not documented in the current body of scientific research. The exploration of its physical and chemical properties for such applications represents a potential, yet currently uninvestigated, field of study.

Rational Design and Development of Novel Bioactive Agents

The phenanthridinone core is a well-established scaffold in medicinal chemistry, known to be a structural component of numerous bioactive alkaloids and pharmaceuticals that display a wide array of pharmacological activities. Synthetic derivatives of the parent compound, 5(H)-phenanthridin-6-one, have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a crucial enzyme family in DNA repair and a target for cancer therapy.

A significant challenge in designing drugs based on flat, aromatic structures like phenanthridinone is achieving high therapeutic selectivity. The rational design of new bioactive agents is therefore moving towards creating more complex, three-dimensional analogues. The saturated cyclohexane (B81311) ring of this compound inherently provides a more rigid, three-dimensional geometry compared to its aromatic counterpart. This structural feature is a promising starting point for designing novel agents with potentially improved selectivity and pharmacological profiles. Structure-activity relationship (SAR) studies on phenanthridine (B189435) derivatives have shown that modifications at various positions on the ring system significantly impact their biological activity, underscoring the potential for targeted design.

Advancements in Sustainable and Efficient Synthesis Approaches (e.g., photocatalyzed, electrochemical C-H functionalizations, flow chemistry)

Modern synthetic chemistry is increasingly focused on developing sustainable and efficient methods, and the synthesis of phenanthridinone scaffolds has been a fertile ground for these innovations.

Photocatalyzed Reactions: Visible-light photocatalysis has emerged as a powerful and green method for synthesizing phenanthridinones. These reactions often proceed via direct oxidative C-H amidation, utilizing amidyl radicals generated under mild conditions with blue LED irradiation. This approach avoids harsh reagents and high temperatures, aligning with the principles of sustainable chemistry.

Electrochemical C-H Functionalizations: Electrochemistry offers another environmentally friendly route for synthesizing N-heterocycles. By using electricity as a "traceless" reagent, these methods can drive C-H amination and other cyclization reactions without the need for chemical oxidants, reducing waste and improving atom economy. The intramolecular electrochemical amination of C-H bonds is a particularly powerful tool for constructing cyclic nitrogen-containing compounds. While not yet specifically applied to this compound, this technology represents a promising future direction for its synthesis and derivatization.

Flow Chemistry: Continuous flow chemistry has revolutionized the synthesis of active pharmaceutical ingredients (APIs) by offering superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch methods. The synthesis of phenanthridinone derivatives has been successfully adapted to continuous-flow photochemical reactors, demonstrating clear advantages over batch processes, including improved yields and higher productivity. This technology is particularly suited for industrial production, ensuring consistent quality and enabling the safe handling of reactive intermediates.

| Synthesis Approach | Key Advantages | Relevance to Phenanthridinone Core |

| Photocatalysis | Uses visible light, mild conditions, high atom economy. | Demonstrated for direct oxidative C-H amidation to form the parent scaffold. |

| Electrochemistry | Replaces chemical oxidants with electricity, sustainable. | A powerful tool for constructing N-heterocycles via C-H amination. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Successfully used for photochemical synthesis of phenanthridinones with improved yields. |

| C-H Functionalization | Allows for direct, efficient bond formation. | Palladium-catalyzed annulation and other C-H activation strategies are used for core construction. |

Exploration of New Chemical Space and Structural Diversity via Derivatization

Expanding the chemical space around a core scaffold is crucial for discovering new functionalities and optimizing biological activity. The this compound structure offers numerous possibilities for derivatization to create novel molecular architectures.

The transition from flat, two-dimensional aromatic systems to more saturated, three-dimensional structures is a key trend in drug discovery, as 3D fragments can offer better target specificity. The synthesis of chiral hydrophenanthridines, for example, through one-pot multi-component reactions, can generate significant molecular complexity, creating multiple stereocenters in a single process. Such stereochemically rich molecules are highly valuable for probing biological systems.

Modern synthetic methods, particularly palladium-catalyzed C-H activation, provide powerful tools for the late-stage functionalization of the phenanthridinone core, allowing for the introduction of a wide variety of substituents. This enables the rapid generation of libraries of analogues for screening and for conducting detailed structure-activity relationship (SAR) studies, which are essential for optimizing the properties of a lead compound. The ultimate goal of this exploration is to identify novel compounds with superior efficacy, selectivity, and pharmacokinetic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.